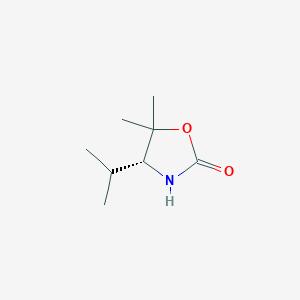![molecular formula C14H23KN3O10 B1609950 pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate CAS No. 7216-95-7](/img/structure/B1609950.png)
pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate: is a chemical compound known for its chelating properties. It is often used in various industrial and scientific applications due to its ability to bind metal ions. This compound is a derivative of glycine, a simple amino acid, and is modified to include multiple carboxymethyl groups, enhancing its chelating ability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate typically involves the reaction of glycine with formaldehyde and potassium cyanide, followed by hydrolysis. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous processes. The raw materials are mixed in large reactors, and the reaction is carefully monitored to maintain optimal conditions. After the reaction, the product is purified through crystallization or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: It can also participate in reduction reactions, gaining electrons and forming reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a chelating agent to bind metal ions in various reactions. It helps in the removal of metal impurities and enhances the stability of metal complexes.
Biology: In biological research, it is used to study metal ion interactions with biomolecules. It can also be used in the preparation of metal-chelate complexes for various biochemical assays.
Medicine: In medicine, this compound is explored for its potential in chelation therapy, where it helps in the removal of toxic metal ions from the body. It is also used in diagnostic imaging as a contrast agent.
Industry: In industrial applications, it is used in water treatment processes to remove heavy metals. It is also used in the formulation of cleaning agents and detergents to enhance their effectiveness by binding metal ions that interfere with cleaning processes.
Wirkmechanismus
The mechanism of action of pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate involves its ability to form stable complexes with metal ions. The multiple carboxymethyl groups in the compound provide multiple binding sites for metal ions, forming a stable chelate complex. This chelation process helps in the sequestration and removal of metal ions from solutions or biological systems.
Vergleich Mit ähnlichen Verbindungen
- Glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)-, sodium salt (1:5)
- Glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)-, iron salt
Comparison:
- Potassium Salt: The potassium salt form is often preferred in applications requiring high solubility in water.
- Sodium Salt: The sodium salt form is commonly used in similar applications but may have different solubility and stability properties.
- Iron Salt: The iron salt form is used in specific applications where iron chelation is required.
The uniqueness of pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate lies in its high solubility and stability, making it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
7216-95-7 |
|---|---|
Molekularformel |
C14H23KN3O10 |
Molekulargewicht |
432.44 g/mol |
IUPAC-Name |
pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10.K/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27); |
InChI-Schlüssel |
AVTREVLJQWPYFS-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Kanonische SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[K] |
| 7216-95-7 | |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Corrosive; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1609867.png)

![2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-](/img/structure/B1609869.png)


![Tris[trinitratocerium(IV)] paraperiodate](/img/structure/B1609876.png)




![7-bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1609881.png)

![N-[2-(1H-indol-3-yl)ethyl]docosanamide](/img/structure/B1609887.png)

